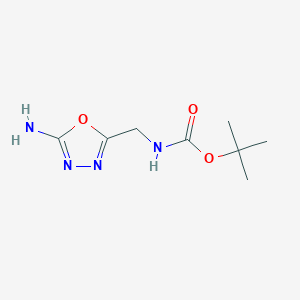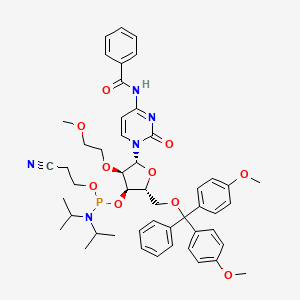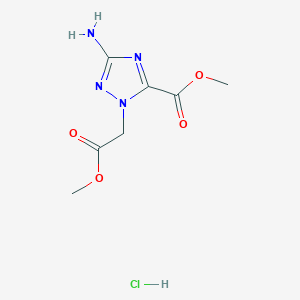
(5-(二氟甲氧基)-2-氟吡啶-4-基)甲醇
描述
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the role or potential uses of the compound in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure. The yield and purity of the product are also important aspects of synthesis analysis.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. This includes the arrangement of atoms, the lengths and angles of bonds, and the presence of any stereochemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents and conditions of the reaction, the mechanism, and the products formed. Techniques such as IR spectroscopy and NMR spectroscopy can be used to monitor the reaction and identify the products.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s reactivity, stability, and acidity or basicity may also be studied.科学研究应用
氢氘交换研究: Kheifets等人(2004)的一项研究调查了氟代嘧啶酮中的H-D交换,突出了氟原子在影响C-H酸度中的作用。虽然没有直接研究(5-(二氟甲氧基)-2-氟吡啶-4-基)甲醇,但这项研究提供了对类似氟代化合物在碱催化条件下的行为的见解 (Kheifets、Gindin和Moskvin,2004).
与甘油的缩合反应: Deutsch等人(2007)的研究探索了甘油与各种醛的酸催化缩合,生成[1,3]二氧杂环-5-醇和[1,3]二氧杂环-4-基-甲醇。虽然没有直接涉及(5-(二氟甲氧基)-2-氟吡啶-4-基)甲醇,但它证明了此类氟代甲醇在合成新型平台化学品中的潜力 (Deutsch、Martin和Lieske,2007).
电化学氟化: Takashi等人(2005)对包括氧杂环-2-基-甲醇酯类在内的各种酯类衍生物进行电化学氟化的研究,为理解(5-(二氟甲氧基)-2-氟吡啶-4-基)甲醇等氟代甲醇的电化学行为提供了背景 (Takashi、Tamura和Sekiya,2005).
有机合成中的多米诺反应: Zhao等人(2020)开发了一种无催化剂的多米诺反应,使用N-杂芳基-甲基-N-2,2-二氟乙胺-1-胺,它在结构上与主题化合物有关。这项研究证明了此类氟代化合物在有机合成中的效用 (Zhao、Wang、Liu、Geng和Wang,2020).
硼酸酯中间体的研究: Huang等人(2021)对硼酸酯中间体的研究提供了对含氟甲醇在复杂有机反应中的行为及其结构分析的见解 (Huang、Yang、Wu、Yang、Chen、Chai和Zhao,2021).
重排中氟代醇的研究: Krow等人(2004)对氟代醇的立体选择性合成,包括它们的重排,突出了氟代甲醇在创建新型化学结构中的潜在应用 (Krow、Lin、Moore、Thomas、DeBrosse、Ross和Ramjit,2004).
室温氟化研究: Stavber和Zupan(1983)对包括氟代衍生物形成在内的各种化合物进行室温氟化的研究,为理解类似氟代甲醇的反应性提供了背景 (Stavber和Zupan,1983).
安全和危害
This involves identifying any risks associated with the compound. It includes its toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.
未来方向
This could involve suggesting further studies that could be done to learn more about the compound. This could include further synthetic modifications, studying its mechanism of action in more detail, or testing its activity against different biological targets.
I hope this general outline is helpful. For a specific analysis of “(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol”, you would need to conduct or refer to original research in scientific literature. If you have any more questions or need further clarification, feel free to ask!
属性
IUPAC Name |
[5-(difluoromethoxy)-2-fluoropyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-6-1-4(3-12)5(2-11-6)13-7(9)10/h1-2,7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJICZZAFXQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)


![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)
